molecular formula C10H16SSi B8458982 Silane, trimethyl[(4-methylphenyl)thio]- CAS No. 38325-59-6

Silane, trimethyl[(4-methylphenyl)thio]-

Cat. No.: B8458982
CAS No.: 38325-59-6
M. Wt: 196.39 g/mol
InChI Key: MVGNSLRLKOUKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Silane, trimethyl[(4-methylphenyl)thio]- CAS No.: 17988-39-5 Molecular Formula: C₁₁H₁₈SSi Molecular Weight: 210.415 g/mol Synthesis: This compound features a trimethylsilyl group bonded to a (4-methylphenyl)thio moiety. Literature reports a synthesis route with a reference yield of 78.0%, indicating efficient production under optimized conditions .

Properties

CAS No.

38325-59-6

Molecular Formula

C10H16SSi

Molecular Weight

196.39 g/mol

IUPAC Name

trimethyl-(4-methylphenyl)sulfanylsilane

InChI

InChI=1S/C10H16SSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3

InChI Key

MVGNSLRLKOUKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : Silane, [1-chloro-2-[(4-chlorophenyl)thio]-2-methylpropoxy]trimethyl-
  • CAS No.: 147766-19-6
  • Formula : C₁₃H₂₀OSiSCl₂
  • Molecular Weight : 323.354 g/mol
  • Key Differences :
    • Contains two chlorine atoms on the phenyl ring and a propoxy chain, increasing molecular weight and polarity compared to the target compound.
    • The chloro-substituents enhance electrophilicity, making it more reactive in nucleophilic substitution reactions .
Compound B : Silane, triethyl[2-[(4-methylphenyl)methyl]-3-furanyl]-
  • CAS No.: 95264-72-5
  • Formula: Not explicitly provided (inferred as C₁₆H₂₂OSi).
  • Key Differences: Replaces the thioether group with a furanyl ring, introducing oxygen-based heteroaromaticity.
Compound C : Trimethyl(p-tolylethynyl)silane
  • CAS No.: 4186-14-5
  • Formula : C₁₂H₁₆Si
  • Molecular Weight : 188.34 g/mol
  • Key Differences :
    • Features an ethynyl linker between the silyl and p-tolyl groups, enabling conjugation and applications in polymer chemistry or catalysis.
    • Lower molecular weight (188.34 vs. 210.415) suggests higher volatility .

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight 210.415 323.354 188.34
Functional Groups Thioether, trimethylsilyl Chloro, thioether, propoxy Ethynyl, trimethylsilyl
Polarity Moderate (thioether) High (Cl substituents) Low (ethynyl)
Synthetic Yield 78.0% Not reported Not reported

Market and Industrial Relevance

  • Trimethyl(3-phenyl-2-propenyl)-silane (unrelated but structurally analogous) saw a projected global market growth (2020–2025), emphasizing demand for specialty silanes in coatings and electronics .

Preparation Methods

Radical Thiol-Ene Reactions

Emerging methods using photoredox catalysis (e.g., tris(trimethylsilyl)silane, TTMS) could theoretically couple 4-methylthiophenol with vinyltrimethylsilane. However, no literature precedents exist for this specific compound.

Challenges and Optimization Strategies

  • Purity Issues : Residual thiol or disulfide byproducts require rigorous chromatography or distillation.

  • Moisture Sensitivity : Me₃SiCl is hygroscopic; reactions must exclude moisture to prevent hydrolysis to hexamethyldisiloxane.

  • Catalyst Recovery : Rhodium complexes are costly; ligand design (e.g., bulky phosphines) may improve recyclability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Silane, trimethyl[(4-methylphenyl)thio]-?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting trimethylsilyl chloride with 4-methylthiophenol in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine is added as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How can the purity and structural integrity of Silane, trimethyl[(4-methylphenyl)thio]- be validated?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 29Si) is critical for confirming the structure. Gas chromatography (GC) with flame ionization detection (>98% purity threshold) ensures purity. Mass spectrometry (MS) provides molecular ion confirmation. For crystalline derivatives, X-ray crystallography resolves bond angles and stereoelectronic effects, as demonstrated in analogous phosphazene systems .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Due to potential sulfur-containing byproducts and silane reactivity, work under a fume hood with nitrile gloves and flame-resistant lab coats. Avoid contact with water or alcohols to prevent hydrolysis. Store in sealed, nitrogen-purged containers at –20°C to mitigate thermal degradation, as recommended for structurally similar organosilanes .

Advanced Research Questions

Q. How does the steric bulk of the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The trimethylsilyl group acts as a protective moiety, reducing undesired side reactions in Pd-catalyzed couplings. Computational modeling (DFT) can map electron density around the sulfur atom to predict regioselectivity. Experimental validation involves comparing reaction yields with/without the silyl group, using kinetic studies to quantify activation barriers .

Q. What strategies resolve contradictions in spectroscopic data for Silane, trimethyl[(4-methylphenyl)thio]- derivatives?

  • Methodological Answer: Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from dynamic stereochemistry. Variable-temperature NMR (VT-NMR) or NOESY experiments can identify conformational equilibria. For ambiguous MS fragments, high-resolution MS (HRMS) or tandem MS/MS with collision-induced dissociation clarifies fragmentation pathways .

Q. How does the compound’s thermal stability compare to fluorinated silane analogs?

  • Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. Comparative studies with fluorinated silanes (e.g., trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane) show that electron-withdrawing substituents (e.g., –CF₃) enhance stability by 40–60°C, while the –S(4-methylphenyl) group introduces susceptibility to oxidative degradation .

Q. Can Silane, trimethyl[(4-methylphenyl)thio]- act as a ligand in transition-metal catalysis?

  • Methodological Answer: The sulfur atom’s lone pairs enable coordination to metals like Pd or Cu. Ligand screening via UV-vis titration quantifies binding constants. Catalytic efficiency is tested in model reactions (e.g., Suzuki-Miyaura coupling), with turnover numbers (TONs) compared to traditional ligands (e.g., phosphines). X-ray absorption spectroscopy (XAS) probes metal-ligand bonding geometry .

Data Contradiction Analysis

Q. How to address inconsistent catalytic performance in published studies?

  • Methodological Answer: Disparities in catalytic activity may stem from trace moisture or oxygen in reaction setups. Rigorous solvent drying (e.g., molecular sieves in THF) and Schlenk-line techniques standardize conditions. Statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading) to optimize reproducibility .

Q. Why do computational models underestimate the compound’s hydrolysis rate?

  • Methodological Answer: Standard DFT methods may overlook solvent effects or proton shuttle mechanisms. Hybrid QM/MM simulations incorporating explicit water molecules improve accuracy. Experimental kinetic studies (e.g., pH-dependent hydrolysis monitored by ²⁹Si NMR) validate revised models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.